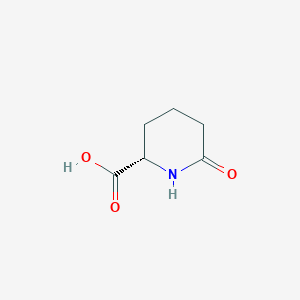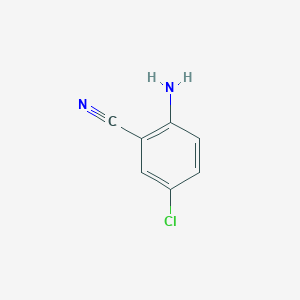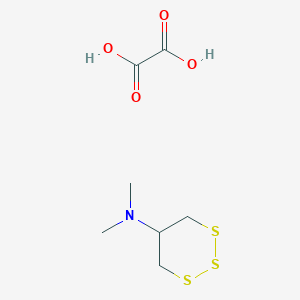
2-Amino-3-bromo-5-fluoropyridine
Vue d'ensemble
Description
2-Amino-3-bromo-5-fluoropyridine is a reactant used in the synthesis of cyano heteroaryl bromides . It is a compound with the molecular formula C5H4BrFN2 .
Synthesis Analysis
The synthesis of 2-amino-5-fluoropyridines was achieved in 8–85% yields by palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines . 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-5-fluoropyridine can be represented by the InChI string: InChI=1S/C5H4BrFN2/c6-4-1-3 (7)2-9-5 (4)8/h1-2H, (H2,8,9) . The Canonical SMILES representation is C1=C (C=NC (=C1Br)N)F .
Chemical Reactions Analysis
2-Amino-3-bromo-5-fluoropyridine can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
Physical And Chemical Properties Analysis
2-Amino-3-bromo-5-fluoropyridine has a molecular weight of 191.00 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are 189.95419 g/mol . The Topological Polar Surface Area is 38.9 Ų . The compound is solid at 20°C and has a melting point of 60.0-70.0°C .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Summary:
2-Amino-3-bromo-5-fluoropyridine serves as a building block for the synthesis of pharmaceutical compounds. Researchers use it to create novel drug candidates due to its unique fluorine and bromine substituents.
Methods of Application:
Suzuki Coupling Reactions
Researchers employ this compound in Suzuki coupling reactions with aryl or heteroaryl boronic acids. For example, it can react with phenylboronic acid to yield 5-fluoro-2-phenylpyridine . These reactions are essential for constructing complex organic molecules.
Baylis-Hillman Reaction
2-Amino-3-fluoropyridine, a related compound, is used to synthesize bicyclic heterocycles like imidazopyridines. These heterocycles often serve as active ingredients in pharmaceuticals .
Results:
The successful synthesis of drug candidates or intermediates using 2-amino-3-bromo-5-fluoropyridine contributes to advancements in medicinal chemistry and drug development. Researchers can optimize these compounds for specific biological targets.
Agrochemicals and Pesticides
Summary:
Researchers have explored the use of fluorinated pyridines, including 2-amino-3-bromo-5-fluoropyridine, as starting materials for herbicides and insecticides .
Methods of Application:
Safety And Hazards
2-Amino-3-bromo-5-fluoropyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
3-bromo-5-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQMCRVUAALNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583124 | |
| Record name | 3-Bromo-5-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-fluoropyridine | |
CAS RN |
869557-43-7 | |
| Record name | 3-Bromo-5-fluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869557-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B58008.png)